Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide
Brand Name: Vulcanchem
CAS No.: 914606-98-7
VCID: VC2723037
InChI: InChI=1S/C15H24BNO4S/c1-11(2)22(18,19)17-13-9-7-12(8-10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C(C)C
Molecular Formula: C15H24BNO4S
Molecular Weight: 325.2 g/mol

Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide

CAS No.: 914606-98-7

Cat. No.: VC2723037

Molecular Formula: C15H24BNO4S

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide - 914606-98-7

Specification

CAS No. 914606-98-7
Molecular Formula C15H24BNO4S
Molecular Weight 325.2 g/mol
IUPAC Name N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
Standard InChI InChI=1S/C15H24BNO4S/c1-11(2)22(18,19)17-13-9-7-12(8-10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3
Standard InChI Key DIHPCBICXLFFQP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C(C)C

Introduction

Chemical Identification and Properties

Basic Information

Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide is identified by the CAS Number 1628013-41-1 . It belongs to the class of organosulfur compounds with boron-containing functional groups. The compound features a sulfonamide linkage connecting a propane-2-sulfonic acid group to a phenyl ring substituted with a tetramethyl dioxaborolane moiety. This unique structural arrangement contributes to its chemical reactivity and potential applications in organic synthesis and biological systems.

Structural Features

The compound consists of several key structural components:

  • A propane-2-sulfonic acid group (isopropylsulfonic acid)

  • A sulfonamide linkage (-SO₂-NH-)

  • A phenyl ring

  • A 4,4,5,5-tetramethyl- dioxaborolan-2-yl substituent at the para position of the phenyl ring

The tetramethyl dioxaborolane moiety is particularly significant as it contains a boron atom that can participate in various chemical transformations, especially cross-coupling reactions. The sulfonamide group provides additional reactivity and potential for hydrogen bonding interactions.

Physical and Chemical Properties

Based on the analysis of similar compounds and the general properties of sulfonamides and boronic acid derivatives, the following properties can be inferred:

PropertyValue/Description
Physical StateSolid at room temperature
Molecular FormulaC₁₅H₂₄BNO₄S (approximate)
Molecular Weight~325-330 g/mol (approximate)
SolubilityLikely soluble in organic solvents such as DMSO, DMF, THF; limited solubility in water
StabilityGenerally stable under standard conditions; sensitive to strong oxidizing agents
Chemical ReactivityReactive at both the sulfonamide and boronic ester functionalities

The presence of the dioxaborolane group makes this compound particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where the boron moiety can participate in carbon-carbon bond formation.

Synthesis and Production Methods

General Synthetic Approaches

The synthesis of Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide typically involves multi-step organic synthesis procedures. Based on the synthesis of similar compounds, a general approach may involve:

  • Preparation of a boronic ester from a suitable aryl halide

  • Introduction of the sulfonamide functionality through reaction with propane-2-sulfonyl chloride

  • Protection/deprotection strategies to ensure selective functionalization

Biological Activities and Applications

Anticancer Activities

Propane-2-sulfonic acid derivatives have demonstrated significant anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines by inhibiting key enzymes involved in cell proliferation and modulating Bcl-2 family proteins. The mechanism appears to involve multiple cellular targets, making these compounds interesting candidates for cancer research.

Structure-Activity Relationships

The biological activity of propane-2-sulfonic acid derivatives appears to be influenced by several structural features:

Structural FeatureContribution to Biological Activity
Sulfonamide groupProvides hydrogen bonding capabilities; interactions with biological targets
Boronic ester moietyMay contribute to enzyme inhibition; potential for targeted delivery
Phenyl ringProvides structural rigidity; platform for π-stacking interactions
Tetramethyl substituentsInfluence lipophilicity; affect cellular penetration

These structure-activity relationships can guide the development of analogues with enhanced biological properties for specific therapeutic applications.

Catalytic Properties and Applications

Cross-Coupling Reactions

The boron-containing structure of Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide makes it particularly suitable for catalyzing cross-coupling reactions, such as Suzuki coupling. These reactions are crucial in organic synthesis for forming carbon-carbon bonds efficiently. The compound's ability to participate in these reactions makes it valuable in the synthesis of complex organic molecules.

Advantages in Synthetic Applications

Compounds containing the tetramethyl dioxaborolane moiety offer several advantages in catalytic applications:

  • Enhanced stability compared to free boronic acids

  • Improved reactivity under mild conditions

  • Ability to catalyze reactions at lower temperatures compared to traditional catalysts

  • Potential for environmentally friendly processes

These properties make the title compound and its derivatives attractive options for green chemistry applications and sustainable synthetic methodologies.

Analytical Methods and Characterization

Spectroscopic Identification

The identification and characterization of Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide typically involve various spectroscopic techniques. Based on standard practices for similar compounds, the following methods are likely employed:

Analytical MethodExpected Findings
¹H NMRSignals for methyl groups of the isopropyl and tetramethyl moieties; aromatic protons; N-H proton
¹³C NMRCarbon signals for aromatic ring; methyl carbons; quaternary carbons
¹¹B NMRSignal characteristic of the boronic ester functionality
Mass SpectrometryMolecular ion peak corresponding to the molecular weight; fragmentation pattern
IR SpectroscopyS=O stretching bands; B-O stretching; N-H stretching

These spectroscopic data collectively provide a comprehensive characterization of the compound's structure and purity.

Current Research Status and Future Directions

Recent Developments

Current research involving propane-2-sulfonic acid derivatives is focused on several key areas:

  • Development of novel synthetic methodologies

  • Exploration of biological activities against various disease targets

  • Investigation of catalytic applications in organic synthesis

  • Structure-activity relationship studies to optimize biological properties

The integration of computational methods with experimental approaches is enhancing the understanding of these compounds and accelerating their development for specific applications.

Future Research Opportunities

Several promising research directions for Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-amide and related compounds include:

  • Development of targeted drug delivery systems utilizing the boronic ester functionality

  • Investigation of synergistic effects with established therapeutic agents

  • Exploration of green chemistry applications leveraging the compound's catalytic properties

  • Design of functionalized derivatives with enhanced biological activities

These research avenues could significantly expand the utility of this compound in both chemical and biological domains.

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